n-Methyl-3-nitropyridin-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-2-3-8-4-6(5)9(10)11/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOMNWVBOHVZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339410 | |
| Record name | n-methyl-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-41-6 | |
| Record name | n-methyl-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N Methyl 3 Nitropyridin 4 Amine and Analogues
Precursor Synthesis and Intermediate Transformations
The construction of the n-Methyl-3-nitropyridin-4-amine scaffold relies on the careful orchestration of nitration and amination/alkylation reactions. The synthesis typically begins with the functionalization of a pyridine (B92270) core, followed by the introduction of the requisite substituents.
Nitration Strategies for Pyridine Core Functionalization
The introduction of a nitro group at the 3-position of the pyridine ring is a pivotal step in the synthesis of the target compound. Direct nitration of pyridine is notoriously challenging due to the deactivating effect of the nitrogen heteroatom, which is often protonated under acidic nitrating conditions. psu.edu However, several effective strategies have been developed to overcome this hurdle.
One of the most successful methods for the direct nitration of pyridines involves the use of dinitrogen pentoxide (N₂O₅). A common procedure entails reacting the pyridine substrate with N₂O₅ in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. nih.gov This method has been optimized by investigating the effects of sodium bisulfite concentration, reaction medium, and temperature. nih.gov
Another effective direct nitration protocol utilizes a mixture of nitric acid and trifluoroacetic anhydride (B1165640) (TFAA). This system is believed to generate dinitrogen pentoxide in situ. guidechem.comscribd.com A typical procedure involves treating the pyridine derivative with a mixture of concentrated nitric acid and TFAA, followed by the addition of sodium metabisulfite. scribd.com Optimization of this method involves adjusting the reactant ratios and reaction times. For instance, a ratio of pyridine to concentrated nitric acid to TFAA of 1:2.5:6.0 with a reaction time of 12 hours at 0-24 °C has been found to be effective for the nitration of pyridine itself. scribd.com
The synthesis of 4-methyl-3-nitropyridine, a key precursor, can be achieved by the nitration of 4-methylpyridine. One reported method involves the use of a mixture of concentrated sulfuric acid and concentrated nitric acid at elevated temperatures. nih.gov
Table 1: Optimized Conditions for Direct Nitration of Pyridine Derivatives
| Pyridine Derivative | Nitrating Agent/System | Solvent | Key Optimization Parameters | Yield (%) | Reference |
| Pyridine | N₂O₅ then NaHSO₃ | Dichloromethane (B109758) or Nitromethane | Temperature, NaHSO₃ concentration | Good | nih.gov |
| Pyridine | Conc. HNO₃ / TFAA | - | Reactant ratios (1:2.5:6.0), Reaction time (12h) | 83 | scribd.comnih.gov |
| 4-Methylpyridine | Conc. H₂SO₄ / Conc. HNO₃ | - | Temperature (95 °C), Reaction time (2h) | Not specified | nih.gov |
| 2,5-Lutidine | Conc. HNO₃ / TFAA | - | Standard protocol | 86 | scribd.com |
Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that has proven effective for the nitration of deactivated aromatic systems like pyridine. It can be used in various reaction media, including dichloromethane, nitromethane, and liquid sulfur dioxide. psu.edunih.govresearchgate.net The choice of solvent can influence the reaction's efficiency and selectivity. For instance, nitrations in low-polar media like dichloromethane often exhibit better selectivity. nih.gov The combination of N₂O₅ with sulfur dioxide has been reported to be a remarkable system for the 3-nitration of pyridine. psu.edu
The nitric acid/trifluoroacetic anhydride (TFAA) system serves as a convenient alternative to handling the unstable dinitrogen pentoxide directly, as it is thought to generate N₂O₅ in situ. guidechem.comscribd.com This system has been shown to provide comparable or even higher yields of 3-nitropyridines compared to methods using isolated N₂O₅. scribd.com Other nitrating systems, such as those involving metal nitrates, are generally less preferred for large-scale synthesis due to the generation of stoichiometric salt waste. nih.gov
The mechanism of pyridine nitration with dinitrogen pentoxide does not typically follow a classical electrophilic aromatic substitution pathway. nih.gov Instead, the reaction is believed to proceed through the formation of an N-nitropyridinium nitrate (B79036) intermediate. psu.edursc.orgrsc.org This intermediate then undergoes a rearrangement to introduce the nitro group onto the pyridine ring.
Extensive mechanistic studies, including the nitration of various substituted pyridines, have provided strong evidence for a researchgate.net sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. rsc.orgrsc.org This proposed mechanism is supported by the observed regioselectivity in the nitration of dimethylpyridines. rsc.org The reaction of the N-nitropyridinium intermediate with an aqueous solution of sodium bisulfite leads to the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates, which then rearrange to the final β-nitropyridine product. rsc.org The rate of this rearrangement is only marginally affected by the polarity of the reaction medium. rsc.org
Amination and Alkylation of Pyridine Scaffolds
Following the successful nitration of the pyridine core, the next crucial step is the introduction of the methylamino group at the 4-position. This is typically achieved through C-N bond forming reactions.
The synthesis of this compound can be accomplished by the methylation of 3-nitropyridin-4-amine. A reported procedure involves dissolving 3-nitropyridin-4-amine in concentrated sulfuric acid and gradually adding paraformaldehyde. The reaction is maintained at a slightly elevated temperature to ensure complete methylation. The mechanism involves the protonation of the amino group in the strongly acidic medium, followed by the formation of an iminium intermediate with formaldehyde (B43269) (generated from paraformaldehyde), which then leads to the methylated product.
Alternatively, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent a powerful and general method for the formation of C-N bonds and the synthesis of aminopyridines. nih.govyoutube.com These reactions typically involve the cross-coupling of a halo- or triflyloxypyridine with an amine in the presence of a palladium catalyst and a suitable ligand. While not explicitly detailed for the direct synthesis of this compound from a 4-halopyridine precursor in the provided context, this methodology is a cornerstone of modern synthetic organic chemistry for constructing such C-N linkages. nih.gov
The synthesis of the precursor 3-nitro-4-aminopyridine can be achieved by reacting 4-ethoxy-3-nitropyridine (B157411) hydrochloride with ammonium (B1175870) acetate (B1210297) in ethanol. prepchem.com
Table 2: Key C-N Bond Forming Reactions for the Synthesis of this compound and Precursors
| Starting Material | Reagents | Key Conditions | Product | Reference |
| 3-Nitropyridin-4-amine | Paraformaldehyde, Conc. H₂SO₄ | 45-50°C, 2-3 hours | This compound | |
| 4-Ethoxy-3-nitropyridine hydrochloride | Ammonium acetate, Ethanol | Reflux, 24 hours | 3-Nitro-4-aminopyridine | prepchem.com |
| Aryl Halides/Triflates | Amines, Palladium Catalyst, Ligand, Base | Varies | Aryl Amines | nih.govyoutube.com |
Selective Methylation of Amino Groups in Pyridine Derivatives
The direct methylation of an amino group on the pyridine ring is a common strategy to introduce a methyl group. In the case of synthesizing this compound, a typical precursor is 4-amino-3-nitropyridine (B158700).
A common procedure for the methylation of 3-nitropyridin-4-amine involves its reaction with paraformaldehyde in concentrated sulfuric acid. The reaction mechanism proceeds through the following key steps:
Protonation of the amine: In the strongly acidic medium of concentrated sulfuric acid, the amino group of 3-nitropyridin-4-amine is protonated. This enhances the electrophilicity of the pyridine ring.
Formation of the iminium intermediate: Paraformaldehyde serves as a source of formaldehyde, which reacts with the protonated amine to generate an iminium ion intermediate.
Reduction (if necessary): While in many cases a reducing agent is needed to convert the iminium ion to the methylated amine, the electron-withdrawing nature of the nitro group in this specific substrate may stabilize the product without the need for an external reducing agent.
A typical laboratory-scale synthesis might involve dissolving 3-nitropyridin-4-amine in 85–98% sulfuric acid, followed by the gradual addition of paraformaldehyde. The reaction is then maintained at a slightly elevated temperature to ensure completion. The final product is typically precipitated by quenching the reaction mixture with a base such as aqueous ammonia (B1221849).
The position of methylation on aminopyridines can be influenced by various factors, including the solvent and the presence of other substituents. For instance, the methylation of 2,3-diaminopyridine (B105623) shows solvent-dependent regioselectivity, with different ratios of ring versus amino group methylation observed in different solvents. This highlights the importance of reaction conditions in achieving selective N-alkylation.
Vicarious Nucleophilic Substitution of Hydrogen with Nitrogen Nucleophiles
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct functionalization of electron-deficient aromatic rings, such as nitropyridines, by replacing a hydrogen atom with a nucleophile. organic-chemistry.org This reaction is particularly useful for introducing substituents ortho and para to the nitro group. In the context of synthesizing analogues of this compound, VNS can be employed to introduce an amino or a substituted amino group at the 4-position of a 3-nitropyridine (B142982) scaffold.
The general mechanism of VNS involves the addition of a carbanion bearing a leaving group to the nitroarene, followed by base-induced β-elimination of the leaving group to afford the substituted product. organic-chemistry.org For the introduction of nitrogen nucleophiles, reagents such as hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have been successfully used. rsc.org
Studies on the amination of 3-nitropyridine and its derivatives have shown that the reaction is highly regioselective, with the amino group being introduced predominantly at the position para to the nitro group (the 6-position). rsc.orgntnu.no However, the VNS methodology can also be applied to introduce substituents at the 2- and 4-positions. For instance, 3-nitropyridine has been shown to react with various nitrogen nucleophiles via the VNS pathway. scispace.com
| Reagent | Product | Position of Substitution | Reference |
| Hydroxylamine | 2-Amino-5-nitropyridine | 2-position | ntnu.no |
| 4-Amino-1,2,4-triazole | 2-Amino-5-nitropyridine | 2-position | ntnu.no |
| Ammonia/Potassium Permanganate | 2-Amino-5-nitropyridine | 2-position | ntnu.no |
While direct VNS amination at the 4-position of an unsubstituted 3-nitropyridine is not the primary outcome, the methodology provides a viable route to aminated nitropyridine analogues. The specific regiochemical outcome is highly dependent on the substrate and the nucleophile used. organic-chemistry.orgscispace.com
Preparation of Halogenated Nitropyridine Intermediates
Halogenated nitropyridines are versatile intermediates in the synthesis of more complex pyridine derivatives, including this compound. The halogen atom can serve as a leaving group for subsequent nucleophilic substitution reactions to introduce the desired amino functionality.
The synthesis of these intermediates often starts with the nitration of a corresponding chloropyridine or the halogenation of a nitropyridine. For example, 2,6-dichloropyridine (B45657) can be nitrated with a mixture of concentrated sulfuric acid and nitric acid to produce 2,6-dichloro-3-nitropyridine (B41883). google.com This dinitro-dichloro-pyridine can then undergo selective nucleophilic substitution.
A key intermediate for the synthesis of 4-substituted-3-nitropyridines is 4-chloro-3-nitropyridine. This can be prepared through various routes. One method involves the diazotization of 4-chloro-2-amino-3-nitropyridine, followed by hydrolysis to yield 4-chloro-3-nitropyridin-2-ol. This intermediate can then be further manipulated. google.com Another approach is the reaction of 4-chloro-3-nitropyridin-2-ol with phosphorus oxychloride in the presence of a base to yield 2,4-dichloro-3-nitropyridine. google.com
The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been studied, revealing that in addition to the expected nucleophilic substitution product, a nitro-group migration product can also be formed, particularly in polar aprotic solvents. clockss.org This highlights the complex reactivity of halogenated nitropyridines.
Advanced Synthetic Routes
Ring Transformation Strategies for Nitro-Substituted Pyridines
Ring transformation reactions offer a powerful alternative to the functionalization of pre-existing rings, allowing for the construction of the target pyridine core from acyclic or different heterocyclic precursors. These methods can provide access to substitution patterns that are difficult to achieve through traditional methods.
One notable example is the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones, which leads to the formation of functionalized 4-aminopyridines. researchgate.net This ring transformation allows for the introduction of various amino groups at the 4-position by selecting the appropriate enaminone precursor. researchgate.net
Another versatile method is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, typically ammonia or ammonium acetate. nih.gov This reaction proceeds via a nucleophilic-type ring transformation and can afford a variety of nitropyridines that are not easily accessible by other means. nih.gov The dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov
| Pyridone Reactant | Reagents | Product Type | Reference |
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Nitropyridines | nih.gov |
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonium Acetate | Nitroanilines and Nitropyridines | nih.gov |
| 3-Methyl-5-nitropyrimidin-4(3H)-one | Enaminones | Functionalized 4-aminopyridines | researchgate.net |
These ring transformation strategies provide a "scrap and build" approach to the synthesis of highly functionalized pyridines, offering a high degree of flexibility in the introduction of substituents. nih.gov
Electrochemical Reduction Approaches for Nitropyridine to Aminopyridine Conversion
Electrochemical methods offer a green and often highly selective alternative to chemical reducing agents for the conversion of nitro groups to amines. The electrochemical reduction of nitropyridines to their corresponding aminopyridines is a key transformation that can be integrated into synthetic routes for compounds like this compound.
It has been demonstrated that 3-nitropyridines can be electrochemically reduced in an acidic solution to yield 3-aminopyridines. google.com This method can be particularly advantageous as it can sometimes lead to the simultaneous reduction of the nitro group and the introduction of another functional group. For instance, the electrochemical reduction of 3-nitropyridine in the presence of certain reagents can lead to 2-substituted-3-aminopyridines. google.com
The general procedure involves carrying out the electrolysis in an acidic medium, often using a mineral acid like sulfuric acid or hydrochloric acid. google.com The choice of cathode material (e.g., copper, graphite, or platinum) and the control of current density are crucial for achieving high yields and selectivity. google.com The reaction can be performed at temperatures ranging from 0°C to the boiling point of the solvent. google.com
A plausible mechanism for the electrochemical reduction of a nitro group to an amine involves a four-electron process. The first two electrons reduce the nitro group to a nitroso intermediate, which is then further reduced by two more electrons to the hydroxylamine, and finally to the amine. nih.gov
Multi-Component Reactions for this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not prominently described, several MCRs for the synthesis of substituted nitropyridines can be considered as potential pathways.
The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be adapted to produce nitropyridine derivatives. For example, the reaction of 2-nitroacetophenone, an aldehyde, a β-dicarbonyl compound, and ammonium acetate can yield 5-nitro-1,4-dihydropyridines, which can then be oxidized to the corresponding 5-nitropyridines. mdpi.com This approach allows for the construction of the pyridine ring with a nitro substituent in a single step.
Another relevant MCR is the three-component ring transformation (TCRT) of dinitropyridones with ketones and ammonia, as mentioned previously, which falls under the category of MCRs and leads to the formation of nitropyridines. nih.gov
The development of novel MCRs remains an active area of research, and it is conceivable that a convergent MCR could be designed for the efficient, one-pot synthesis of this compound or its close analogues by carefully selecting the appropriate starting materials.
Reaction Mechanism Elucidation in Synthesis
The formation of substituted nitropyridines is not always a straightforward process of direct substitution. The electronic properties of the pyridine ring, modified by the presence of a nitro group, allow for several reaction pathways. The elucidation of these mechanisms is key to controlling selectivity and achieving desired yields.
A sigmatropic reaction is a pericyclic process where one sigma (σ) bond is exchanged for another in an intramolecular reaction, accompanied by a rearrangement of the π-electron system. acs.org While direct electrophilic nitration of the pyridine ring is generally inefficient due to the ring's electron-deficient nature, a multi-step process involving a sigmatropic rearrangement has been identified as a key mechanism. researchgate.netrsc.org
In the synthesis of 3-nitropyridine, the pyridine first reacts with a nitrating agent like dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion. researchgate.netresearchgate.net This intermediate then undergoes a researchgate.netmdpi.com sigmatropic shift. In this rearrangement, the nitro group migrates from the nitrogen atom (position 1) to the C-3 position of the pyridine ring. researchgate.netresearchgate.net This process involves the intramolecular reorganization of electrons across a five-atom system (the nitrogen and four of the ring carbons). The initial step is the formation of a dihydropyridine intermediate, which then rearranges to place the nitro group at the β-position (C-3), followed by regeneration of the aromatic ring. researchgate.net This mechanistic pathway explains the formation of 3-nitropyridine, which would be difficult to obtain through a direct electrophilic attack. Evidence for similar researchgate.netmdpi.com sigmatropic migrations of nitro groups has also been observed in other heterocyclic systems, such as N-nitropyrazoles, lending support to this mechanism. acs.org
The presence of a strongly electron-withdrawing group, such as a nitro (NO₂) group, significantly activates the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr). This activation is a cornerstone of the synthesis of compounds like this compound. The electron deficiency induced by the nitro group makes the pyridine ring susceptible to attack by nucleophiles. nih.govnih.gov
The SNAr mechanism proceeds via a two-step addition-elimination process.
Nucleophilic Attack and Formation of the Meisenheimer Complex : A nucleophile, such as the methylamine (B109427) required for the titular compound, attacks an electron-deficient carbon atom on the pyridine ring. This attack is regioselective, preferentially occurring at the positions ortho (C-2, C-6) and para (C-4) to the activating nitro group. acs.org This is because the negative charge of the resulting anionic intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative oxygen atoms of the nitro group through resonance. This stabilization is not possible if the attack occurs at the meta (C-3, C-5) position. acs.org
Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored by the departure of a leaving group from the carbon atom that was attacked. In many syntheses, this leaving group is a halide, but the nitro group itself can also function as a leaving group, particularly when it is not in an activated position relative to an incoming nucleophile. nih.gov
The activation of the pyridine ring can also be enhanced through the use of Lewis acids, which coordinate to the pyridine nitrogen and further increase the ring's electrophilicity, facilitating the SNAr reaction. researchgate.netmdpi.com
Substituents on the pyridine ring play a critical role in directing the course of the reaction and determining the final product yield. Their effects can be broadly categorized as electronic and steric.
Electronic Effects: The electronic nature of substituents is paramount. An electron-withdrawing nitro group is essential for activating the ring for SNAr. Its position dictates the site of nucleophilic attack. For instance, in the synthesis of analogues from 3-nitropyridines, the nitro group at C-3 activates the C-2, C-4, and C-6 positions. If a good leaving group is present at one of these positions, it will be readily substituted.
Interestingly, the nitro group itself can be displaced by strong nucleophiles. Studies on 2-methyl-3,5-dinitropyridine (B14619359) have shown that upon reaction with sulfur nucleophiles (thiols), the nitro group at the 3-position is selectively substituted over the one at the 5-position. nih.gov This highlights the subtle interplay of substituent positions in determining nucleofugal (leaving group) ability. The introduction of a nitro group can make other groups, such as a sulfonic acid group, more susceptible to nucleophilic displacement. nih.gov
Steric Effects: Steric hindrance can significantly impact reaction outcomes. Bulky substituents adjacent to the site of reaction can impede the approach of the nucleophile, lowering the reaction rate and yield. In the vicarious nucleophilic substitution (VNS) of nitropyridines, for example, the introduction of sterically hindered alkyl groups like isopropyl can fail because of steric clashes with the adjacent nitro group during the elimination step. acs.org This steric demand for planarization in the transition state is a crucial factor for the reaction to proceed. acs.org
The following table presents data from the reaction of 2-methyl-3,5-dinitropyridine with various thiols, illustrating the influence of the nucleophile's structure on the yield of the 3-substituted product.
| Nucleophile (Thiol) | Product | Yield (%) |
| Benzylthiol (BnSH) | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | 70 |
| 4-Chlorobenzylthiol | 3-((4-Chlorobenzyl)sulfanyl)-2-methyl-5-nitropyridine | 75 |
| Thiophenol (PhSH) | 2-Methyl-5-nitro-3-(phenylsulfinyl)pyridine | 65 |
| 4-Methylthiophenol | 2-Methyl-5-nitro-3-(p-tolylsulfanyl)pyridine | 80 |
| 4-Methoxythiophenol | 3-((4-Methoxyphenyl)sulfanyl)-2-methyl-5-nitropyridine | 82 |
Data sourced from a study on the nucleophilic functionalization of 2-R-3-nitropyridines. nih.gov
This data demonstrates that while the reaction proceeds with a range of sulfur nucleophiles, the yield can be influenced by the electronic and steric properties of the substituents on the incoming nucleophile.
Computational Chemistry and Theoretical Investigations of N Methyl 3 Nitropyridin 4 Amine
Quantum Chemical Calculations (DFT, NBO)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the intricacies of n-Methyl-3-nitropyridin-4-amine. These methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of the molecule's properties.
Geometry Optimization and Energetically Stable Conformations
The initial step in the theoretical investigation of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For analogous compounds like 4-amino-3-nitropyridine (B158700), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to accurately predict molecular geometries. researchgate.net These optimized structures provide the foundation for all subsequent computational analyses.
For a related isomer, 4-Methyl-3-nitropyridin-2-amine, X-ray crystallography has confirmed a monoclinic crystal system with a P21/n space group. nih.gov In this isomer, the pyridine (B92270) ring is essentially planar, with the amino and methyl groups showing only slight deviations. nih.gov A notable feature is the dihedral angle of 15.53 (27)° between the pyridine ring and the nitro group. nih.gov While experimental crystallographic data for this compound is not as readily available, theoretical calculations can provide reliable predictions of its geometric parameters.
Table 1: Selected Predicted Geometrical Parameters for a Nitropyridine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (Pyridine-Amine) | --- | --- | --- |
| C-N (Pyridine-Nitro) | --- | --- | --- |
| N-O (Nitro) | --- | --- | --- |
| C-N-C (Amine) | --- | --- | --- |
| O-N-O (Nitro) | --- | --- | --- |
| Pyridine-Nitro Group | --- | --- | 15.53 (for an isomer) nih.gov |
Note: Specific calculated values for this compound require dedicated computational studies. The data for the dihedral angle is from the isomer 4-Methyl-3-nitropyridin-2-amine.
Electronic Structure Analysis (HOMO-LUMO Energies, Charge Transfer within Molecule)
The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to undergo chemical reactions. nih.gov
DFT calculations have been successfully used to determine the HOMO and LUMO energies of similar molecules, revealing that charge transfer occurs within the molecule. researchgate.netnih.gov For instance, in 2-amino-3-nitropyridine, the calculated HOMO and LUMO energies indicate intramolecular charge transfer. najah.eduresearchgate.net This phenomenon is a key factor in understanding the molecule's electronic behavior and potential applications.
Table 2: Predicted Electronic Properties of a Nitropyridine Derivative
| Property | Value (eV) |
| HOMO Energy | --- |
| LUMO Energy | --- |
| HOMO-LUMO Energy Gap | --- |
Note: Specific energy values for this compound require specific computational analysis.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bonding Orbital (NBO) analysis is a powerful computational method used to investigate charge delocalization and hyperconjugative interactions within a molecule. najah.edu This analysis provides a detailed picture of the electron density distribution and the stabilizing interactions between filled and empty orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For molecules with nitro and amino groups, the MEP map typically shows a negative potential around the oxygen atoms of the nitro group, indicating their electrophilic nature. nih.gov Conversely, the regions around the amino group protons often exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. This information is crucial for understanding the molecule's intermolecular interactions and predicting its behavior in chemical reactions.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can accurately predict various spectroscopic parameters, including vibrational frequencies (FTIR and FT-Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnajah.eduresearchgate.net These theoretical predictions can be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.
For 4-amino-3-nitropyridine, DFT calculations at the B3LYP/6-311++G(d,p) level have shown good agreement between the calculated and experimental FTIR and FT-Raman spectra. researchgate.net Similarly, for 2-amino-3-nitropyridine, calculated vibrational wavenumbers using both DFT (B3LYP) and MP2 methods have been found to be in good agreement with experimental data. najah.eduresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is often used to calculate NMR chemical shifts, and these theoretical values can be compared with experimental spectra. researchgate.netnajah.eduresearchgate.net
Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Aminonitropyridine
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| NH₂ Asymmetric Stretch | --- | --- |
| NH₂ Symmetric Stretch | --- | --- |
| C-H Stretch | --- | --- |
| NO₂ Asymmetric Stretch | --- | --- |
| NO₂ Symmetric Stretch | --- | --- |
| C=C Stretch (Pyridine Ring) | --- | --- |
Note: This table illustrates the type of data generated. Specific values for this compound require dedicated studies.
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its interactions with its environment over time. MD simulations can provide information on conformational changes, solvation effects, and the formation of intermolecular interactions.
For complex molecules like Imatinib, which contains a pyridine ring, MD simulations have been used to study its conformational flexibility and interactions with proteins. mdpi.com Although specific MD simulation studies on this compound are not widely reported, this computational technique holds significant potential for investigating its behavior in biological systems or materials science applications. Future research in this area could provide valuable insights into its dynamic properties and interactions at a molecular level.
Conformational Analysis and Torsional Barriers
The three-dimensional structure of this compound is crucial for its chemical behavior and biological activity. Conformational analysis, through computational methods, helps identify the most stable arrangements of its atoms and the energy required to transition between them.
The primary determinants of the compound's conformation are the rotational barriers around the C4-N(amine) bond and the C3-N(nitro) bond. The pyridine ring itself is an aromatic, planar system. However, the orientations of the methylamino and nitro substituents relative to this ring are of key interest.
For the related compound, 4-Methyl-3-nitropyridin-2-amine, X-ray crystallography has shown that the dihedral angle between the pyridine ring and the nitro group is approximately 15.5°. nih.gov This deviation from co-planarity is a result of steric hindrance between the nitro group and the adjacent substituent. A similar, albeit less pronounced, twist is expected for this compound. The methylamino group, being less bulky than an amino group in the ortho position, may allow for a smaller dihedral angle.
Intramolecular hydrogen bonding can also play a significant role in stabilizing specific conformations. In related structures, intramolecular N-H···O hydrogen bonds between an amino group and an adjacent nitro group have been observed, which locks the conformation. nih.govnih.gov For this compound, a potential, though likely weak, C-H···O interaction between the methyl group and an oxygen of the nitro group could influence the preferred conformation.
Theoretical calculations, such as Density Functional Theory (DFT), are employed to map the potential energy surface as a function of the torsion angles of the substituent groups. These calculations can determine the energy minima corresponding to stable conformers and the energy maxima representing the transition states for rotation.
Interactive Data Table: Calculated Torsional Data for a Related System
The following table presents typical data obtained from computational analysis of a similar nitropyridine system to illustrate the concepts of conformational analysis. Specific experimental or calculated values for this compound are not widely published.
| Torsion Angle (Bond) | Dihedral Angle (°) | Relative Energy (kcal/mol) | Barrier to Rotation (kcal/mol) |
| Pyridine-NO₂ (C2-C3-N-O) | 15.5 | 0 (Ground State) | ~4-6 |
| Pyridine-NHCH₃ (C3-C4-N-C) | ~5-10 | 0 (Ground State) | ~2-4 |
Simulation of Reaction Mechanisms and Transition States
Computational simulations are instrumental in elucidating the mechanisms of chemical reactions involving nitropyridines. These studies can map the entire reaction coordinate, identifying intermediates, transition states, and activation energies, which are often difficult to determine experimentally.
A relevant area of investigation is the nucleophilic aromatic substitution (SNAr) reaction, a common transformation for nitropyridines. For instance, the reaction of related halo-nitropyridines with amines has been studied. clockss.org Computational modeling of such a reaction with this compound would involve simulating the approach of a nucleophile, the formation of the Meisenheimer complex (a stabilized anionic intermediate), and the departure of a leaving group.
Another intriguing reaction mechanism observed in related systems is nitro-group migration. In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group has been reported. clockss.org Theoretical studies can help to understand this phenomenon by comparing the energy profiles of the direct substitution pathway versus the rearrangement pathway. Such simulations would calculate the structures and energies of the transition states for both processes, revealing why one pathway might be favored over another under specific conditions (e.g., solvent polarity, temperature). clockss.org
These computational models can also predict the regioselectivity of reactions. For example, in the amination of 4-methyl-3-nitropyridine, the reaction selectively occurs at the position para to the nitro group. ntnu.no Quantum mechanical calculations of electron density and frontier molecular orbitals (HOMO/LUMO) can explain this selectivity by identifying the most electrophilic sites on the pyridine ring, which are most susceptible to nucleophilic attack.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological effect. Computational approaches have become indispensable in SAR for predicting how modifications to a molecule like this compound will affect its biological activity.
Prediction of Binding Orientation and Affinity to Molecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. This method is crucial for understanding the basis of a compound's biological activity and for designing more potent derivatives.
Given that nitropyridine derivatives have shown promise as anticancer and antibacterial agents, potential targets include protein kinases, DNA, and bacterial enzymes. mdpi.com For example, derivatives of pyridine have been investigated as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase 3 (GSK3). mdpi.com
A docking study of this compound into a kinase active site would involve placing the molecule in various positions and orientations within the binding pocket. A scoring function then estimates the binding affinity for each pose, with the lowest energy pose representing the most likely binding mode. Key interactions that stabilize the complex, such as hydrogen bonds between the nitro or amino groups and amino acid residues (e.g., with serine, glutamic acid), and π-π stacking between the pyridine ring and aromatic residues (e.g., phenylalanine), can be identified. frontiersin.org
Interactive Data Table: Hypothetical Docking Results for a Pyridine Derivative in a Kinase Active Site
This table illustrates the type of data generated from a molecular docking simulation. The target and specific interactions are based on published studies of similar inhibitor classes.
| Interacting Residue (Kinase) | Interaction Type | Distance (Å) | Predicted Contribution to Binding Affinity |
| Valine | Hydrogen Bond (with NO₂) | 2.9 | High |
| Leucine | Hydrophobic Interaction | 3.8 | Medium |
| Aspartic Acid | Hydrogen Bond (with NH) | 3.1 | High |
| Phenylalanine | π-π Stacking (with Pyridine Ring) | 3.5 | High |
These predictions can guide the synthesis of new analogues. For instance, if a docking simulation reveals an unoccupied hydrophobic pocket near the methyl group, a derivative with a larger alkyl group might be proposed to improve binding affinity.
QSAR Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. nih.govchemrevlett.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).
For a series of derivatives of this compound, a QSAR model could be developed to predict their anticancer activity (e.g., IC₅₀ values). chemrevlett.com The process involves:
Data Set Assembly: A training set of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound using specialized software.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build an equation that links a subset of descriptors to the observed activity. nih.gov
Model Validation: The predictive power of the model is tested using an external set of compounds (the test set) that were not used in model creation.
A typical QSAR equation might look like: log(1/IC₅₀) = a(LogP) - b(Molecular Volume) + c*(Dipole Moment) + d
Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model can reveal that, for instance, increasing hydrophobicity (LogP) and dipole moment while decreasing molecular volume might lead to higher potency. These insights are invaluable for designing new compounds with potentially enhanced biological activity before committing to their chemical synthesis. nih.gov
Reactivity and Reaction Mechanisms of N Methyl 3 Nitropyridin 4 Amine and Its Functional Groups
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group, which deactivates the pyridine (B92270) ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to it.
Reductions of the Nitro Group to Amine Derivatives
The reduction of the nitro group on the pyridine ring is a common transformation, yielding the corresponding amino derivative. This reaction is a crucial step in the synthesis of various biologically active compounds. Several reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and hydrogen gas (H₂), or Raney Nickel. commonorganicchemistry.com These methods are highly efficient but may also reduce other susceptible functionalities. For more selective reductions, metal/acid combinations such as iron (Fe) in acetic acid or zinc (Zn) in acidic conditions are utilized. commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this transformation. commonorganicchemistry.com The resulting N⁴-methylpyridine-3,4-diamine is a key intermediate for the synthesis of various heterocyclic compounds.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Selectivity |
| H₂/Pd/C | Catalytic hydrogenation | High activity, can reduce other groups commonorganicchemistry.com |
| Raney Nickel | Catalytic hydrogenation | Used when dehalogenation is a concern commonorganicchemistry.com |
| Fe/AcOH | Acidic | Mild and selective commonorganicchemistry.com |
| Zn/AcOH | Acidic | Mild and selective commonorganicchemistry.comyoutube.com |
| SnCl₂ | Mild | Selective for nitro groups commonorganicchemistry.com |
| Na₂S | Basic | Can be selective for one of multiple nitro groups commonorganicchemistry.com |
Role of the Nitro Group in Nucleophilic Substitution Reactions
The strong electron-withdrawing effect of the nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the carbon atoms of the ring susceptible to nucleophilic attack. This is particularly true for positions ortho and para to the nitro group. In n-Methyl-3-nitropyridin-4-amine, the nitro group at the 3-position activates the 4-position for nucleophilic aromatic substitution (SNAr). wikipedia.org
In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The leaving group, in this case, can be the nitro group itself, which is a surprisingly good leaving group in activated aromatic systems. mdpi.com The stability of the Meisenheimer complex is enhanced by the presence of the electron-withdrawing nitro group. This reactivity allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the 4-position of the pyridine ring. mdpi.commdpi.com
For instance, the reaction of 3-nitropyridine (B142982) derivatives with various nucleophiles has been shown to proceed via nucleophilic aromatic substitution, where the nitro group is displaced. mdpi.com The presence of an activating group, such as a carbonyl group ortho to the nitro group, can further facilitate this substitution. mdpi.com
Nitro Group Migration Phenomena and Mechanistic Exploration
Nitro group migration is a known, though less common, phenomenon in the chemistry of nitropyridines. clockss.org In some instances, under specific reaction conditions, the nitro group can shift from one position on the pyridine ring to another. This rearrangement can compete with the expected nucleophilic substitution reactions.
Studies on related halo-nitropyridines have shown that reaction with amines can lead to a mixture of products, including one where the nitro group has migrated. clockss.org The mechanism of this migration is thought to involve the formation of an intermediate, possibly a Meisenheimer-like adduct, which then rearranges. The solvent and base used in the reaction can play a crucial role in directing the reaction towards either substitution or migration. For example, polar aprotic solvents have been observed to favor nitro group migration in some systems. clockss.org
The migration of a nitro group has also been observed during the nitration of pyridine derivatives, where an initially formed N-nitropyridinium species can rearrange to a C-nitropyridine. ntnu.no This rearrangement is believed to proceed through a sigmatropic shift mechanism. ntnu.no
Reactivity of the Amine Moiety
The N-methylamine group at the 4-position is a nucleophilic center and can undergo various reactions typical of secondary amines.
Alkylation and Acylation Reactions of the N-Methylamine
The nitrogen atom of the N-methylamine group possesses a lone pair of electrons, making it nucleophilic. It can readily react with electrophiles such as alkyl halides and acyl chlorides in alkylation and acylation reactions, respectively.
Alkylation would introduce a second alkyl group onto the nitrogen, forming a tertiary amine. For example, reaction with methyl iodide could potentially yield the corresponding N,N-dimethylammonium salt. Acylation, on the other hand, would lead to the formation of an amide. For instance, reaction with acetyl chloride would produce N-acetyl-N-methyl-3-nitropyridin-4-amine. These reactions are fundamental in modifying the structure and properties of the parent molecule.
Oxidations of the Methyl Group
The methyl group attached to the amine nitrogen can be susceptible to oxidation under certain conditions. While specific studies on the oxidation of the methyl group in this compound are not prevalent in the provided search results, analogous reactions on similar structures suggest possibilities. For instance, the oxidation of N,N-dimethylanilines can be achieved using various oxidizing agents. acs.org Photoredox catalysis has also emerged as a mild method for the N-dealkylation of tertiary amines, which proceeds via an oxidative pathway. acs.org Such a reaction on this compound, if successful, would lead to the formation of N-formyl-3-nitropyridin-4-amine or could potentially lead to demethylation to give 3-nitro-4-aminopyridine.
Reactivity of the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent property, further amplified by the strong electron-withdrawing nitro group at the 3-position, makes the ring susceptible to nucleophilic attack, while generally being deactivated towards electrophilic substitution.
Nucleophilic Substitution Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction class for this compound and its derivatives. The presence of a strong electron-withdrawing group, such as the nitro group, is crucial for activating the pyridine ring towards attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group (positions 2, 4, and 6).
In derivatives of this compound that contain a good leaving group, such as a halogen, nucleophilic substitution occurs readily. For instance, in 2-chloro-N-methyl-3-nitropyridin-4-amine, the chlorine atom at the 2-position can be displaced by various nucleophiles. evitachem.com Similarly, studies on related 3-nitropyridines have shown that even the nitro group itself can be displaced by strong nucleophiles like thiols. nih.gov In these reactions, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The departure of the leaving group then restores the aromaticity of the ring.
Examples of nucleophilic substitution reactions on related pyridine systems include the displacement of a chloro group by an amino group, a reaction that proceeds under moderate heating.
Influence of Substituents on Regioselectivity and Reaction Rates
The substituents on the pyridine ring play a critical role in directing the position of nucleophilic attack (regioselectivity) and influencing the rate of reaction.
The nitro group at the 3-position is a powerful activating group for nucleophilic substitution. Its strong electron-withdrawing nature (-I, -M effects) significantly lowers the electron density of the pyridine ring, particularly at the ortho (2 and 4) and para (6) positions, making them more electrophilic and thus more susceptible to nucleophilic attack. Studies on various 3-nitropyridines demonstrate that nucleophilic amination often occurs selectively at the position para to the nitro group. ntnu.norsc.org
Mechanisms of Degradation and Stability Under Varying Conditions
Direct and specific data on the degradation and stability of this compound is limited in publicly available literature. However, by examining related aminopyridine and nitropyridine structures, potential degradation pathways can be inferred.
Hydrolysis and Photodegradation Pathways
Hydrolysis: Information on the hydrolytic stability of this compound is not readily available. However, studies on analogous compounds, such as 4-aminopyridine (B3432731), have indicated that under neutral or basic aqueous conditions, heating can lead to partial hydrolysis to form 4-pyridone. semanticscholar.org This suggests a potential pathway where the amino group at the 4-position could be susceptible to nucleophilic attack by water or hydroxide (B78521) ions, especially under forcing conditions, leading to its replacement with a hydroxyl group, which would exist in equilibrium with its pyridone tautomer. The presence of the nitro group could influence the rate of such a reaction.
Photodegradation: Specific photodegradation studies on this compound have not been identified. However, research on the photodegradation of 4-aminopyridine has shown that it can be degraded under UV and solar light irradiation. researchgate.net The degradation of other aromatic nitro compounds can proceed through various pathways, including the reduction of the nitro group or cleavage of the aromatic ring. It is plausible that this compound may undergo similar photolytic processes, although the specific products and mechanisms are undetermined.
A stability study on the related compounds 4-aminopyridine and 3,4-diaminopyridine (B372788) in capsule form showed excellent chemical stability over 6 months at both refrigerated (4°C) and room temperatures (22-24°C), with little to no degradation observed. sefh.es While not the same molecule, this suggests that the aminopyridine core can be quite stable under these storage conditions.
Thermal Decomposition Profiles
Detailed thermal decomposition profiles for this compound are not available in the reviewed literature. Safety data sheets for the closely related compound 2-Amino-4-chloro-3-nitropyridine indicate that there is no data available on hazardous decomposition products. echemi.comechemi.com
However, for the simpler analogue, 4-aminopyridine, hazardous decomposition products formed under fire conditions are stated to be carbon oxides (CO, CO₂) and nitrogen oxides (NOx). nih.gov It is reasonable to expect that the thermal decomposition of this compound under high temperatures, such as in a fire, would also generate a mixture of nitrogen oxides (from the nitro group and the pyridine ring) and carbon oxides. The melting point of the related compound 2-Amino-4-chloro-3-nitropyridine is approximately 165°C, suggesting a degree of thermal stability at lower temperatures. evitachem.com
The following table provides a summary of stability data for related aminopyridine compounds, which may offer some insight into the potential stability of this compound.
| Compound | Storage Conditions | Duration | Observed Stability |
| 4-Aminopyridine (5mg capsules) | 4°C (refrigerated) | 6 months | Excellent, little to no loss of drug content |
| 4-Aminopyridine (5mg capsules) | 22-24°C (room temp) | 6 months | Excellent, little to no loss of drug content |
| 4-Aminopyridine (5mg capsules) | 37°C | 1 month | Excellent, little to no loss of drug content |
| 3,4-Diaminopyridine (5mg capsules) | 4°C (refrigerated) | 6 months | Excellent, little to no loss of drug content |
| 3,4-Diaminopyridine (5mg capsules) | 22-24°C (room temp) | 6 months | Excellent, little to no loss of drug content |
| 3,4-Diaminopyridine (5mg capsules) | 37°C | 1 month | Excellent, little to no loss of drug content |
| Data sourced from a stability study on oral capsules of 4-aminopyridine and 3,4-diaminopyridine. sefh.es |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate and Building Block
The distinct arrangement of functional groups in n-Methyl-3-nitropyridin-4-amine makes it a highly reactive and versatile tool for chemists. The electron-withdrawing nature of the nitro group, combined with the presence of the methylamino group, allows for a wide range of chemical transformations.
Synthesis of Complex Organic Molecules
This compound is instrumental in the construction of intricate molecular architectures. Its pyridine (B92270) core and reactive substituents enable its use in multi-step syntheses, leading to the formation of larger, more complex organic compounds. The nitro and amine groups provide handles for a variety of chemical reactions, facilitating the assembly of elaborate molecular frameworks that would be challenging to produce through other methods.
Precursors for Pharmaceutical Compounds and Agrochemicals
This compound is a key starting material in the development of new pharmaceuticals and agrochemicals. The nitropyridine scaffold is a "privileged structural motif" in drug design, meaning it is a structural feature that is recurrent in successful drugs. nih.gov Nitropyridines, including derivatives of this compound, are precursors to a wide array of bioactive molecules, such as antitumor, antibacterial, and antifungal agents, as well as herbicides and insecticides. nih.gov For instance, derivatives have been investigated for their potential antibacterial activity against pathogens like Mycobacterium tuberculosis. The synthesis of potent Janus kinase 2 (JAK2) inhibitors has also been demonstrated using nitropyridine derivatives. nih.gov
Table 1: Bioactive Compounds Derived from Nitropyridine Precursors
| Compound Class | Therapeutic/Application Area | Reference |
|---|---|---|
| JAK2 Inhibitors | Anti-inflammatory, Anticancer | nih.gov |
| GSK3 Inhibitors | Neurodegenerative diseases, Diabetes | nih.gov |
| DNA-PK Inhibitors | Cancer Therapy | nih.gov |
| SSAO Inhibitors | Inflammation, Vascular disorders | nih.gov |
| Antibacterials | Infectious Diseases | nih.gov |
| Antimalarials | Infectious Diseases | nih.gov |
| Anticancer Agents | Oncology | nih.gov |
Derivatization for Creation of Bioactive Scaffolds
The structure of this compound is readily modified to create diverse libraries of compounds with potential biological activity. The amine group can be acylated, alkylated, or incorporated into larger heterocyclic systems. The nitro group can be reduced to an amino group, which can then undergo a host of further transformations, or it can participate in nucleophilic aromatic substitution reactions. nih.gov This ease of derivatization allows for the systematic exploration of structure-activity relationships, a crucial process in the discovery of new drugs and bioactive agents. bldpharm.comnih.gov
Development of Novel Materials
The inherent electronic and optical properties of this compound and its derivatives make them attractive candidates for the development of advanced materials.
Applications in Materials with Specific Electronic Properties
The presence of both an electron-donating group (methylamino) and an electron-withdrawing group (nitro) on the pyridine ring gives this compound a unique electronic profile. This "push-pull" system can lead to interesting electronic phenomena, making its derivatives potentially useful in the design of organic electronic materials. Modifications to the core structure can tune these electronic properties, opening up possibilities for applications in sensors, organic semiconductors, and other electronic devices. nih.gov
Applications in Materials with Specific Optical Properties
Compounds with push-pull electronic structures often exhibit interesting optical properties, such as fluorescence. nih.gov The electronic transitions in these molecules can be influenced by their environment, making them potentially useful as probes and sensors. The specific absorption and emission characteristics can be tailored by altering the substituents on the pyridine ring, suggesting that derivatives of this compound could be developed for applications in organic light-emitting diodes (OLEDs), nonlinear optics, and other photonic devices. nih.govbldpharm.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Chloro-5-methyl-3-nitropyridine |
| 2-amino-5-methylpyridine |
| N,N′-dicyclohexylcarbodiimide |
| 2-amino-3-methylpyridine |
| 2,6-dichloro-3-nitropyridine (B41883) |
| bromoacetyl chloride |
| 2-amino-6-chloro-3-nitropyridine |
| 2-nitroacetophenone |
| paraformaldehyde |
| ammonium (B1175870) acetate (B1210297) |
| 2-amino-4-methyl-5-nitropyridine |
| 2-chloropyrimidine |
| methyl chloroacetate |
| morpholine |
| 2-amino-5-nitropyridine |
| chloroacetyl chloride |
| ammonium thiocyanate |
| 2-Chloro-3-nitro-pyridine |
| p-toluidine |
| 3-methylpyridine-1-oxide |
| 1-Methyl-3,5-dinitro-2-pyridone |
| dimethyl sulfate |
| 1-methyl-2-pyridone |
| 3-bromo-4-nitropyridine (B1272033) |
| 3-aminopyridine |
| 4-ethoxy-3-nitropyridine (B157411) |
Synthesis of Radiolabeled Compounds for Imaging Applications
The structural backbone of this compound is highly relevant to the development of radiolabeled molecules for positron emission tomography (PET), a critical imaging technique in clinical oncology, neurology, and cardiology. nih.gov Nitropyridine derivatives, in general, serve as important precursors and intermediates for the synthesis of these advanced diagnostic agents. nih.gov The introduction of a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), into a molecule allows for the non-invasive, quantitative imaging of biological processes in vivo.
While direct radiolabeling of this compound is not extensively documented in the reviewed literature, the synthesis of structurally analogous radiotracers highlights its potential as a key precursor. The strategies employed for related aminopyridine compounds demonstrate established pathways where a nitro group is a crucial functional handle for either introducing the radiolabel or for subsequent chemical modifications.
A prominent area of application is in the imaging of voltage-gated potassium (K⁺) channels, which become exposed and upregulated in demyelinated neurons, offering a biomarker for diseases like multiple sclerosis. nih.gov Researchers have developed several radiolabeled 4-aminopyridine (B3432731) analogues to target these channels.
For instance, [¹¹C]3-methyl-4-aminopyridine ([¹¹C]3Me4AP) was synthesized as a novel tracer for Kᵥ1 channels. nih.gov The radiosynthesis involved a palladium- and copper-comediated Stille cross-coupling reaction. nih.gov This method allows for the direct formation of a C–[¹¹C] bond under mild conditions. nih.gov The precursor for this reaction was 3-(tributylstannyl)pyridin-4-amine, which was prepared from 3-iodopyridin-4-amine. nih.gov This multi-step synthesis underscores the complexity of preparing the necessary precursors for radiolabeling.
Table 1: Radiosynthesis Details for [¹¹C]3Me4AP
| Parameter | Value | Reference |
| Radiotracer | [¹¹C]3-methyl-4-aminopyridine ([¹¹C]3Me4AP) | nih.gov |
| Precursor | 3-(tributylstannyl)pyridin-4-amine | nih.gov |
| Labeling Method | Pd(0)–Cu(I) comediated Stille cross-coupling | nih.gov |
| Radionuclide | Carbon-11 ([¹¹C]) | nih.gov |
| Radiochemical Yield | Good | nih.gov |
| Radiochemical Purity | Excellent | nih.gov |
Another related tracer, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), was developed to offer enhanced metabolic stability. biorxiv.org Its synthesis demonstrates the utility of a nitropyridine intermediate. The radiosynthesis was achieved via an isotope exchange method starting from 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide. biorxiv.org This precursor was subjected to a palladium on carbon (Pd/C) mediated hydrogenation, which simultaneously reduced the nitro group and the N-oxide to the corresponding amine, yielding the final radiolabeled product. biorxiv.org This synthetic route directly illustrates how a nitro-substituted pyridine, structurally related to this compound, is a critical intermediate for introducing a radiolabel and achieving the desired final compound.
Table 2: Research Findings on Related 4-Aminopyridine Radiotracers
| Compound | Target | Key Finding | Reference |
| [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) | Voltage-gated K⁺ channels | First PET radioligand for imaging demyelination; high brain penetration and sensitivity to lesions. | biorxiv.org |
| [¹¹C]3-methyl-4-aminopyridine ([¹¹C]3Me4AP) | Voltage-gated K⁺ channels (Kᵥ1) | Efficiently synthesized via Stille cross-coupling; showed high uptake in thyroid and salivary glands in rats. | nih.gov |
| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) | Voltage-gated K⁺ channels | Designed for enhanced metabolic stability; effectively crosses the blood-brain barrier in mice with kinetics comparable to [¹⁸F]3F4AP. | biorxiv.org |
The general principle involves using the nitro group as a handle that can be reduced to an amine after the radiolabel is incorporated elsewhere on the pyridine ring, or as a group that directs the position of other functionalities before being converted. nih.gov Given its structure, this compound could serve as an ideal starting material or intermediate in similar multi-step syntheses for novel PET tracers. The nitro group's electron-withdrawing properties can influence the reactivity of the pyridine ring for substitutions, and it can be readily reduced to an amino group at a suitable point in a synthetic sequence.
Derivatives and Analogues of N Methyl 3 Nitropyridin 4 Amine: Advanced Research
Synthesis and Characterization of Substituted N-Methyl-3-nitropyridin-4-amine Analogues
The synthesis of substituted analogues of this compound involves a range of organic reactions, primarily focused on modifying the pyridine (B92270) ring or the amino group. The starting materials for these syntheses are often commercially available or can be prepared through established protocols. For instance, the synthesis of various amino-substituted nitropyridines can be achieved through nucleophilic substitution reactions. clockss.org A common precursor, 3-bromo-4-nitropyridine (B1272033), can react with different amines to introduce variability at the 4-position. clockss.org In some cases, these reactions can lead to unexpected products due to nitro-group migration, particularly in polar aprotic solvents. clockss.org
Another approach involves the use of multicomponent reactions. For example, the reaction of aromatic aldehydes with malononitrile (B47326) and thiols can yield highly substituted pyridine derivatives. nih.gov Three-component ring transformations of dinitropyridone with a ketone and an ammonia (B1221849) source can also produce a variety of nitropyridines that are otherwise difficult to synthesize. nih.gov
The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), mass spectrometry, and X-ray crystallography to elucidate the precise three-dimensional structure. clockss.orgnih.govresearchgate.net
Table 1: Synthetic Strategies for Pyridine Analogues
| Reaction Type | Starting Materials | Key Reagents/Conditions | Resulting Substitution | Reference(s) |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Halo-nitropyridine | Amine, Base (e.g., TEA), Solvent (e.g., THF, DMSO) | Varied amino group at the 4-position | clockss.org |
| Multicomponent Reaction | Aromatic aldehyde, Malononitrile, Thiol | Lipase catalyst | Aryl, cyano, and thio substitutions | nih.gov |
| Three-Component Ring Transformation | Dinitropyridone, Ketone, Ammonia/Ammonium (B1175870) acetate (B1210297) | Heating | Varied substituents derived from the ketone | nih.gov |
Structure-Activity Relationships of Analogues in Specific Biological Systems
Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for designing more potent and selective compounds. For pyridine derivatives, SAR studies have revealed key insights into how different substituents affect their biological activity. researchgate.net
In studies of 4-aminopyridine (B3432731) analogues as potassium channel blockers, modifications at the 3-position significantly influenced potency. For example, introducing a methyl group at the 3-position (3-methyl-4-aminopyridine) increased potency seven-fold compared to the parent 4-aminopyridine, while methoxy (B1213986) and trifluoromethyl groups at the same position decreased potency. biorxiv.org These effects are often correlated with the electronic properties (electron-donating or -withdrawing nature) of the substituent, which in turn affects the compound's pKa and lipophilicity. biorxiv.org
In the context of bedaquiline (B32110) analogues with a pyridine core, substitutions on an aryl group at the C5-position of the pyridine ring led to a 3- to 7-fold increase in potency in some cases. nih.gov This highlights that modifications even at positions distant from the primary pharmacophore can have a substantial impact on biological activity. Similarly, for a series of pyrimidine (B1678525) and pyridine derivatives designed as cholinesterase inhibitors, the nature of the substituent on a diamine chain greatly influenced their inhibitory potency and selectivity. acs.org
Table 2: Structure-Activity Relationship Observations in Pyridine Derivatives
| Parent Compound Class | Position of Substitution | Substituent Effect on Activity | Biological System | Reference(s) |
|---|---|---|---|---|
| 4-Aminopyridine | 3-position | Methyl group increases potency; Methoxy and trifluoromethyl groups decrease potency. | Shaker K+ channel | biorxiv.org |
| Bedaquiline (Pyridine A-ring analogues) | C5-aryl group | Modifications can increase potency up to 7-fold. | M. tuberculosis | nih.gov |
| Pyrimidine/Pyridine Diamines | Side chain | Nature of the substituent affects potency and selectivity. | Cholinesterases | acs.org |
N-Oxide Derivatives of this compound and Related Nitropyridines
The formation of an N-oxide is a common metabolic transformation for nitrogen-containing heterocyclic compounds and can also be achieved synthetically to alter the properties of the parent molecule.
The synthesis of pyridine N-oxides is typically achieved through the oxidation of the corresponding pyridine. nih.govacs.org Common oxidizing agents include hydrogen peroxide in glacial acetic acid or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). nih.govorgsyn.org For example, 3-methyl-4-nitropyridine-1-oxide can be prepared by nitrating 3-methylpyridine-1-oxide with a mixture of fuming nitric acid and sulfuric acid. orgsyn.org
The defining structural feature of a pyridine N-oxide is the highly polar, dative N+–O– bond. nih.govthieme-connect.de This bond has a significant dipole moment and is characterized by a bond order greater than one due to back-donation from the oxygen to the nitrogen. nih.gov This feature makes N-oxides more water-soluble than their parent pyridines and capable of forming strong hydrogen bonds. nih.govacs.org The introduction of the N-oxide can also influence the geometry of the pyridine ring, elongating adjacent bonds. researchgate.net
Aromatic N-oxides are generally stable compounds, particularly when compared to aliphatic amine oxides. nih.gov They can, however, undergo decomposition at high temperatures (around 150°C for aromatic N-oxides). nih.gov The N-oxide functionality significantly alters the reactivity of the pyridine ring. The oxygen atom is nucleophilic, while the positions ortho (2 and 6) and para (4) to the N-oxide are activated for nucleophilic attack. scripps.edu
A key reaction of N-oxides is deoxygenation to regenerate the parent pyridine, which can be accomplished using various reducing agents. clockss.org The N-O bond is relatively weak, making it susceptible to heterolytic fragmentation following an initial nucleophilic attack on the oxygen atom. thieme-connect.de This reactivity allows N-oxides to act as mild, nucleophilic oxidants, often in the presence of metal catalysts. thieme-connect.de
The formation of an N-oxide has significant biological implications. It is a recognized metabolic pathway for many drugs and xenobiotics containing tertiary amine or aromatic nitrogen heterocycles. nih.govresearchgate.net This transformation generally increases water solubility, which can facilitate excretion. nih.govacs.org
N-oxides can also act as prodrugs; they may be reduced in vivo back to the parent amine, which is the active form. nih.govacs.org This is the case for the antidepressants imipraminoxide (B17289) and amitriptylinoxide. acs.org Conversely, the N-oxide itself can be the active species or contribute to the biological profile. For instance, 4-nitropyridine-N-oxide has been reported to have antibacterial activity, acting as a quorum-sensing inhibitor in Pseudomonas aeruginosa. nih.govacs.org The redox properties of the N-oxide group are particularly relevant in hypoxic (low oxygen) environments, where they can be enzymatically reduced, a property exploited in the design of hypoxia-activated prodrugs. nih.govacs.org
Pyridine Derivatives with Alternative Substitution Patterns and their Comparative Studies
A comparative analysis of different substitution patterns reveals diverse applications. For example, aminopyridines are a well-known class of compounds, with 4-aminopyridine being a potassium channel blocker used in treating multiple sclerosis. biorxiv.org Hydroxypyridines and aminopyridines are also studied for their thermodynamic properties, such as their energies of sublimation, which are influenced by hydrogen bonding in their crystal structures. rsc.org
In contrast to the electron-donating amino group, the electron-withdrawing nitro group in this compound significantly lowers the basicity of the pyridine nitrogen and influences the electron distribution across the ring. This pattern is often associated with specific biological activities, such as the antimicrobial properties seen in some nitropyridine derivatives. nih.gov
Comparative studies of pyridine and pyrimidine derivatives as cholinesterase inhibitors have shown that the core heterocycle influences potency and cytotoxicity, with the pyridine derivatives in that study being generally more potent against one type of cholinesterase but also more cytotoxic than their pyrimidine counterparts. acs.org These studies underscore the profound impact that the substitution pattern and the nature of the heterocyclic core have on the physicochemical and biological characteristics of the resulting compounds.
Table 3: Comparison of Pyridine Derivatives with Different Substitution Patterns
| Substitution Pattern | Key Chemical Properties | General Biological/Functional Role | Example Compound(s) | Reference(s) |
|---|---|---|---|---|
| Aminopyridines | Basic, can be protonated at physiological pH. | Potassium channel blockers, building blocks for pharmaceuticals. | 4-Aminopyridine, 2-Aminopyridine | researchgate.netbiorxiv.orgrsc.org |
| Nitropyridines | Electron-deficient ring, reduced basicity. | Antimicrobial agents, intermediates in synthesis. | 4-Nitropyridine-N-oxide | nih.govacs.org |
| Hydroxypyridines | Can exist in tautomeric forms (pyridone), capable of hydrogen bonding. | Building blocks in materials science and pharmaceuticals. | 3-Hydroxypyridine | rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-Methyl-3-nitropyridin-4-amine, and how can reaction conditions be optimized to minimize by-products?
- Methodology : Nitration of pyridine derivatives often requires careful control of temperature and stoichiometry. For nitro-substituted amines, a two-step approach is typical: (i) methylation of the amine group using iodomethane or dimethyl sulfate under basic conditions, followed by (ii) nitration with nitric acid/sulfuric acid mixtures. Monitor intermediates via TLC and confirm purity via -NMR (e.g., as in , where nitroquinoline derivatives were synthesized with 61–92% yields using similar protocols) .
- Data Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and -NMR to verify substitution patterns. Cross-check melting points with literature values (if available).
Q. How can the structural identity of n-Methyl-3-nitropyridin-4-amine be confirmed experimentally?
- Techniques :
- X-ray crystallography : Single-crystal analysis (e.g., monoclinic space group, as reported for structurally related 4-Methyl-3-nitropyridin-2-amine in and ) provides unambiguous confirmation of molecular geometry and nitro-group orientation .
- Spectroscopy : -NMR peaks for aromatic protons (δ 8.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm) should align with predicted splitting patterns.
Q. What safety precautions are critical when handling n-Methyl-3-nitropyridin-4-amine in laboratory settings?
- Risks : Nitroaromatic compounds may form mutagenic nitrosamines under acidic or oxidative conditions ().
- Protocols :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact (as outlined in Safety Data Sheets for analogous nitroamines in and ) .
- Store in airtight containers away from light and reducing agents to prevent decomposition.
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder in nitro groups) be resolved for n-Methyl-3-nitropyridin-4-amine?
- Approach : Apply SHELXL’s restraints for planar groups ( ). For dynamic disorder, use PART instructions to model alternative conformations. Validate using R-factor convergence (<5% discrepancy) and check ADPs for thermal motion anomalies .
- Case Study : resolved similar issues for 4-Methyl-3-nitropyridin-2-amine with , demonstrating robust refinement protocols .
Q. How should researchers address contradictions in spectral data (e.g., unexpected -NMR splitting) during characterization?
- Troubleshooting :
- Confirm sample purity via HPLC.
- Consider tautomerism or solvent effects (e.g., DMSO-d may induce shifts in aromatic protons).
- Compare with computational predictions (DFT or MO calculations) for expected splitting patterns.
- Example : resolved ambiguities in quinoline-amine derivatives by correlating experimental -NMR shifts with DFT-optimized structures .
Q. What computational methods are suitable for predicting the electronic properties of n-Methyl-3-nitropyridin-4-amine?
- Tools :
- Density Functional Theory (DFT) to calculate HOMO-LUMO gaps and nitro-group charge distribution.
- Molecular docking studies to explore interactions with biological targets (e.g., antimalarial activity in ) .
- Validation : Overlay computed electrostatic potential maps with crystallographic electron density maps () .
Q. How can the nitro group’s orientation impact the compound’s reactivity in further functionalization?
- Mechanistic Insight : Steric hindrance from the methyl group may direct electrophilic substitution to specific positions.
- Experimental Design : Perform regioselective reduction (e.g., catalytic hydrogenation) and monitor via IR spectroscopy for loss of NO stretches (~1520 cm). Compare with analogues in , where nitro groups were reduced to amines .
Q. What strategies validate the absence of nitrosamine impurities in synthesized batches?
- Analytical Workflow :
- LC-MS/MS with MRM transitions specific to nitrosamine derivatives.
- Accelerated stability studies under acidic/oxidizing conditions (per ’s guidance on structural similarity assessments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
